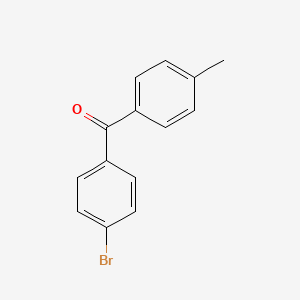

4-Bromo-4'-methylbenzophenone

Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. researchgate.net The parent compound, benzophenone, is a widely used building block in organic chemistry. researchgate.net The properties and reactivity of benzophenones can be finely tuned by introducing various substituents onto the phenyl rings. rsc.orgacs.org These modifications can influence the molecule's photophysical behavior, reactivity, and interaction with biological systems. rsc.orgacs.orgrsc.org

4-Bromo-4'-methylbenzophenone is a di-substituted benzophenone, a subclass that has been the subject of extensive study. researchgate.net The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the benzophenone framework creates a distinct electronic environment. smolecule.com The bromine atom can enhance electrophilic aromatic substitution reactivity and provides a site for cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. smolecule.comresearchgate.net This specific substitution pattern distinguishes this compound from other derivatives, such as those with two electron-donating or two electron-withdrawing groups, and imparts a unique reactivity profile that is valuable in chemical synthesis and materials science. smolecule.com

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction. smolecule.com This well-established method involves the reaction of 4-bromobenzoyl chloride with toluene (B28343) in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. smolecule.com

Research Significance and Current Trajectories

The scientific importance of this compound stems from its utility as a versatile intermediate and a functional molecule in several areas of advanced research. smolecule.com Its unique structural and electronic properties have led to its application in photochemistry, organic synthesis, and materials science. smolecule.comresearchgate.net

In Photochemical and Photophysical Research: Substituted benzophenones are known for their interesting photochemistry, often involving the triplet excited state. researchgate.netrsc.org this compound is used in photophysical studies to investigate the influence of its specific substituents on light absorption, excited-state dynamics, and photochemical reactivity. smolecule.com For instance, it has been used in quantitative UV studies due to its predictable absorption maxima. The presence of the heavy bromine atom can influence intersystem crossing rates, a key process in many photochemical applications. Research in this area contributes to a fundamental understanding of light-matter interactions and can inform the design of new photoresponsive materials. smolecule.comresearchgate.net

As a Photoinitiator: Benzophenone and its derivatives are widely used as photoinitiators in polymerization reactions, such as those used in UV-curable coatings and inks. researchgate.netresearchgate.net Upon absorption of UV light, they can generate free radicals that initiate the polymerization process. The specific substitution on this compound can affect its efficiency as a photoinitiator. Current research trends in this area focus on developing novel photoinitiators with enhanced efficiency, lower migration, and absorption at longer wavelengths, and substituted benzophenones like this compound are valuable platforms for such investigations. researchgate.netresearchgate.net

In Advanced Organic Synthesis: The bromine atom in this compound serves as a versatile functional handle for a variety of organic transformations, particularly cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This allows for the synthesis of more complex molecules, such as biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. smolecule.comrsc.org The ability to selectively functionalize the brominated ring makes this compound a valuable building block for creating libraries of novel compounds for various applications. rsc.org

In Materials Science: The benzophenone core is being explored for its potential in creating advanced materials, such as organic light-emitting diodes (OLEDs). preprints.orgmdpi.com The thermal stability and electrochemical properties of benzophenone derivatives make them suitable candidates for host materials or emitters in OLED devices. preprints.orgmdpi.com The specific substitutions on this compound can be tailored to tune the electronic properties of the resulting materials, influencing their performance in electronic devices. preprints.org Current research is focused on designing and synthesizing new benzophenone-based materials with improved efficiency, stability, and color purity for next-generation displays and lighting. rsc.orgpreprints.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373718 | |

| Record name | 4-Bromo-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76693-57-7 | |

| Record name | 4-Bromo-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 4 Methylbenzophenone

Established Synthetic Routes

The synthesis of 4-Bromo-4'-methylbenzophenone is primarily achieved through well-established methods, with Friedel-Crafts acylation being the most prominent. However, the need for greater efficiency and selectivity has led to the exploration of other catalytic approaches.

Friedel-Crafts Acylation Protocols

The Friedel-Crafts acylation reaction stands as the cornerstone for the synthesis of this compound and its derivatives. smolecule.comoregonstate.edu This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. smolecule.comscribd.com

In the most common iteration for this specific compound, toluene (B28343) is acylated using 4-bromobenzoyl chloride. smolecule.com Aluminum chloride (AlCl₃) is the conventional Lewis acid catalyst, which activates the acyl chloride to generate the reactive acylium ion. smolecule.comscribd.com The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the catalyst and the acyl chloride. smolecule.com

A typical procedure involves the slow addition of aluminum chloride to a solution of 4-bromobenzoyl chloride and toluene. The reaction mixture is stirred, often at room temperature or with gentle heating, to drive the reaction to completion. An experimental synthesis utilizing this method has been successfully carried out and the resulting product characterized using various spectroscopic techniques. oregonstate.edu

Table 1: Typical Friedel-Crafts Acylation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |

|---|

Variations of this protocol are used to synthesize structurally related benzophenones. For instance, 4-chloro-4'-methylbenzophenone (B188998) is synthesized from toluene and 4-chlorobenzoyl chloride, and 4-bromo-4'-propylbenzophenone is made from n-propylbenzene and 4-bromobenzoyl chloride, both using the Friedel-Crafts acylation methodology. oregonstate.edu

Exploration of Transition Metal-Catalyzed Coupling Reactions

To achieve greater control over regioselectivity and to access alternative synthetic disconnections, transition metal-catalyzed cross-coupling reactions have been explored. The bromine atom on the benzophenone (B1666685) scaffold is well-suited for participation in various coupling reactions. smolecule.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. This approach can be used to construct the diaryl ketone framework by coupling a bromobenzophenone with a suitable boronic acid or ester. For example, a Suzuki-Miyaura coupling between a bromobenzophenone and a boronic ester can be facilitated by a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The use of sterically demanding ligands, such as SPhos, can help direct the coupling to the desired position, thus enhancing regioselectivity.

While direct synthesis of this compound via coupling is less common than Friedel-Crafts, the methodology is crucial for creating derivatives from it. The bromo group serves as a synthetic handle for introducing new functional groups through reactions like the Suzuki-Miyaura coupling, which involves forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst. smolecule.comresearchgate.net

Other Emerging Synthetic Pathways

Beyond traditional methods, other synthetic strategies are emerging. One notable one-pot procedure allows for the conversion of aromatic bromides into ketones. chemicalbook.com This method involves the reaction of an aryl bromide, such as 1-bromo-4-methylbenzene, with n-butyllithium to form an aryllithium species. This intermediate then reacts with an aldehyde (e.g., 4-bromobenzaldehyde). The resulting alcohol is subsequently oxidized in the same pot using reagents like iodine and potassium carbonate in tert-butyl alcohol to yield the final ketone product. chemicalbook.com This pathway offers an alternative to the classic Friedel-Crafts route and can be advantageous in specific synthetic contexts.

Table 2: One-Pot Synthesis of Substituted Benzophenones

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | 1-bromo-4-methylbenzene, n-butyllithium | 4-methylphenyllithium |

| 2 | 4-bromobenzaldehyde | (4-bromophenyl)(p-tolyl)methanol |

Mechanistic Investigations of Synthesis Reactions

The predominant synthetic route, Friedel-Crafts acylation, proceeds through a well-understood electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion (RC≡O⁺) from the reaction between the 4-bromobenzoyl chloride and the aluminum chloride catalyst. scribd.com This acylium ion is then attacked by the electron-rich toluene ring. Due to the activating, ortho-para directing effect of the methyl group on the toluene ring, the acylation occurs primarily at the para position, leading to the desired this compound isomer, with a smaller amount of the ortho isomer also being formed.

For transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle. This cycle typically includes three main steps: oxidative addition of the aryl halide (e.g., a bromobenzophenone) to the palladium(0) complex, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination of the final biaryl ketone product, which regenerates the palladium(0) catalyst.

Optimization Strategies for Yield and Selectivity

Optimizing the synthesis of this compound is critical for both laboratory-scale research and potential industrial production. Key strategies focus on improving reaction yield, minimizing side products, and ensuring high regioselectivity.

For Friedel-Crafts acylation, optimization often involves:

Catalyst Loading: While a stoichiometric amount of AlCl₃ is often required due to its complexation with the product ketone, minimizing the catalyst amount without sacrificing yield is a common goal to reduce cost and waste. oup.com

Temperature Control: Careful management of the reaction temperature can help control the rate of reaction and minimize the formation of undesired isomers or side products.

Solvent Choice: While one of the reactants (toluene) can serve as the solvent, in other cases, an inert solvent like dichloromethane (B109758) or chlorobenzene (B131634) is used to control concentration and temperature. smolecule.com

In the context of transition metal-catalyzed reactions, optimization focuses on:

Ligand Selection: The choice of ligand for the metal catalyst is crucial. Sterically bulky phosphine (B1218219) ligands like SPhos can improve the efficiency and regioselectivity of cross-coupling reactions.

Reaction Conditions: Factors such as the base, solvent, and temperature are fine-tuned to maximize the yield and rate of the coupling reaction.

For large-scale industrial production of similar compounds, the use of continuous flow reactors is an effective optimization strategy that can enhance the yield, purity, and safety of the process compared to traditional batch reactions.

Chemical Reactivity and Transformation Pathways of 4 Bromo 4 Methylbenzophenone

Halogen Reactivity: Nucleophilic Substitution Reactions

The bromine atom attached to one of the phenyl rings in 4-bromo-4'-methylbenzophenone is a key functional group that dictates a significant portion of its reactivity. This halogen atom can be replaced through nucleophilic aromatic substitution reactions. smolecule.comsmolecule.com In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

The reactivity of the aryl bromide is influenced by the electron-withdrawing nature of the benzoyl group, which can facilitate the nucleophilic attack. Common nucleophiles that can be used for these substitutions include alkoxides, amines, and cyanides. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-4'-methylbenzophenone, while reaction with ammonia (B1221849) or an amine could introduce an amino group. These reactions are fundamental for converting the bromo-substituted compound into a variety of other functionalized derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Potential Product |

| This compound | Sodium methoxide | 4-Methoxy-4'-methylbenzophenone |

| This compound | Potassium tert-butoxide | 4-tert-Butoxy-4'-methylbenzophenone |

| This compound | Ammonia | 4-Amino-4'-methylbenzophenone |

Carbonyl Group Chemistry

The centrally located carbonyl (C=O) group is another primary site for chemical transformations in this compound, participating in both reduction and oxidation reactions.

Photochemical Reduction to Pinacol (B44631) Derivatives

Benzophenones are well-known for their photochemical reactivity, and this compound is no exception. When exposed to ultraviolet (UV) light, typically in the presence of a hydrogen donor like isopropyl alcohol, the carbonyl group can undergo a reduction and coupling reaction. smolecule.comoregonstate.edu Research has demonstrated that upon irradiation, this compound is photoreduced to form substituted benzopinacols. smolecule.com

This transformation proceeds through the photochemical excitation of the benzophenone (B1666685) to its triplet state. The excited molecule then abstracts a hydrogen atom from the solvent, generating a ketyl radical. Two of these radicals then couple to form the pinacol derivative, a 1,2-diol. This process provides a pathway to larger, more complex molecular structures. smolecule.com

Oxidation Reactions

While reduction of the carbonyl group is a common transformation, oxidation is also a possible reaction pathway under specific conditions. Strong oxidizing agents can, in principle, cleave the C-C bonds adjacent to the carbonyl group, although this is a more strenuous transformation for benzophenones. More typically for substituted benzophenones, other parts of the molecule might be more susceptible to oxidation. For example, the methyl group could be oxidized to a carboxylic acid under harsh conditions. The carbonyl group itself is generally resistant to oxidation but can be involved in reactions that lead to the cleavage of the molecule.

Cross-Coupling Reactions for Functionalization

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The most prominent among these is the Suzuki-Miyaura coupling reaction. nih.gov In this reaction, the aryl bromide is coupled with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This allows for the formation of a biaryl structure, effectively replacing the bromine atom with a new aryl group. nih.gov This method is highly versatile and tolerant of many functional groups, making it a preferred method for synthesizing complex diaryl ketones. smolecule.com

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes), can also be employed to introduce alkynyl and alkenyl groups, respectively, at the position of the bromine atom. researchgate.net

Table 2: Examples of Cross-Coupling Reactions for Functionalization

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-4'-methylbenzophenone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Phenylethynyl)-4'-methylbenzophenone |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-Styryl-4'-methylbenzophenone |

Derivatization and Functional Group Interconversions

The diverse reactivity of its functional groups allows this compound to be a versatile starting point for numerous derivatives. Functional group interconversions can modify the molecule's properties and lead to new classes of compounds.

One of the primary derivatizations involves the reduction of the carbonyl group to a secondary alcohol, forming (4-bromophenyl)(4-methylphenyl)methanol. This transformation can be achieved using reducing agents like sodium borohydride. This alcohol can then be used in further synthetic steps.

Furthermore, the bromine atom can be converted to other functional groups. For example, lithiation of the aryl bromide using an organolithium reagent like n-butyllithium, followed by reaction with an electrophile, can introduce a wide array of substituents. epo.org The combination of reactions at the halogen and carbonyl sites provides a rich platform for synthetic chemistry. For instance, a Suzuki coupling to form a biaryl ketone could be followed by the reduction of the carbonyl group to create a complex biaryl methanol (B129727) derivative. These multi-step synthetic routes are crucial in the development of new materials and potential pharmaceutical agents. smolecule.comepo.org

Photophysical and Photochemical Investigations of 4 Bromo 4 Methylbenzophenone

Photoreduction Reaction Mechanisms and Quantum Yields

Upon excitation and subsequent intersystem crossing to the triplet state, 4-bromo-4'-methylbenzophenone can undergo photoreduction. smolecule.com This reaction typically involves the abstraction of a hydrogen atom from a suitable donor, such as a solvent, to form a ketyl radical. Two of these radicals can then combine to form a benzopinacol (B1666686) derivative. oregonstate.edu

Quantitative studies on the photoreduction of this compound have been performed. In one study, solutions of the compound were irradiated in a reactor at 350 nm for varying time intervals. oregonstate.edu This experiment determined the photoreduction quantum efficiency to be 7.75%. oregonstate.edu The quantum yield (Φ) of a photochemical reaction is a measure of the efficiency of the process, representing the number of moles of product formed per mole of photons absorbed.

The photoreduction process can be summarized as follows:

Excitation: The benzophenone (B1666685) molecule absorbs a photon, promoting it to an excited singlet state (S1).

Intersystem Crossing: The molecule rapidly transitions to the more stable triplet state (T1).

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a donor molecule, forming a diphenyl ketyl radical. oregonstate.edu

Dimerization: Two ketyl radicals combine to form the final benzopinacol product. oregonstate.edu

Quantitative Photoreduction Studies and Quantum Efficiency Determination

The photoreduction of this compound has been the subject of quantitative investigation to determine its reactivity and efficiency upon exposure to ultraviolet radiation. Research conducted at Oregon State University has provided specific insights into this process. In these studies, solutions of this compound were irradiated in a rotating rack reactor at a wavelength of 350 nm for controlled time intervals.

The primary photoreaction observed is the reduction of the carbonyl group, leading to the formation of a substituted benzpinacol. This dimerization reaction is characteristic of benzophenones, where two ketone molecules couple after photochemical activation. The efficiency of this photoreduction was quantified by determining the quantum yield (Φ), which represents the number of moles of reactant consumed per mole of photons absorbed.

For this compound, the photoreduction quantum efficiency was determined to be 7.75%. acs.org This value was obtained by irradiating solutions for intervals of 5, 15, 30, and 45 minutes and analyzing the resulting chemical changes. acs.org The quantum yield provides a direct measure of the efficiency of the light-induced conversion of the ketone to its pinacol (B44631) product.

Table 1: Quantitative Photoreduction of this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Compound | This compound | acs.org |

| Irradiation Wavelength | 350 nm | acs.org |

| Reaction Type | Photoreduction to Substituted Benzpinacol | acs.org |

| Quantum Efficiency (Φ) | 7.75% | acs.org |

Photodegradation and Photolysis Pathways

The photodegradation of this compound upon UV irradiation can proceed through distinct pathways, primarily involving the two functional centers of the molecule: the carbonyl group and the carbon-bromine bond.

The most commonly documented pathway for benzophenone derivatives is photoreductive dimerization. acs.org This process is initiated by the absorption of UV light, which excites the benzophenone molecule to a short-lived singlet state, followed by efficient intersystem crossing to a more stable triplet state. In the presence of a hydrogen-donating solvent, the triplet-state ketone abstracts a hydrogen atom, forming a ketyl radical. Two of these radicals then combine to form a stable pinacol product. rsc.org In the case of this compound, this pathway leads to the formation of the corresponding substituted benzopinacol, as confirmed in quantitative studies. acs.org

A significant, competing photolysis pathway involves the cleavage of the carbon-bromine (C-Br) bond. acs.org Studies on other brominated aromatic ketones have shown that the triplet excited state can also induce the homolytic cleavage of the C-Br bond. acs.org This process results in the formation of an acylphenyl radical and a bromine atom. acs.org For related compounds like m- and p-bromobenzophenone, this cleavage has been shown to occur with quantum yields of 0.002–0.003 in cyclopentane, ultimately leading to the formation of benzophenone through hydrogen abstraction by the radical from the solvent. acs.org This suggests that a potential photodegradation route for this compound is its conversion to 4-methylbenzophenone (B132839) via C-Br bond scission. Furthermore, studies on the aqueous photodegradation of other brominated benzophenone derivatives, such as the fungicide metrafenone, have identified debromination as a dominant transformation process. nih.gov This C-Br cleavage can proceed from both the singlet and triplet excited states. nih.gov

Computational and Theoretical Chemistry Studies on 4 Bromo 4 Methylbenzophenone

Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are instrumental in elucidating the distribution of electrons and the nature of molecular orbitals in 4-Bromo-4'-methylbenzophenone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of organic molecules, including benzophenone (B1666685) derivatives. researchgate.netresearchgate.net For this compound, DFT calculations are employed to determine its optimized molecular geometry, representing the lowest energy arrangement of its atoms. oregonstate.edu Standard theoretical models, such as those combining the B3LYP functional with a 6-311++G(d,p) basis set, are commonly applied to achieve a reliable description of the system's electronic ground state. researchgate.net These calculations reveal how the electron-withdrawing bromine atom and the electron-donating methyl group influence the charge distribution across the molecule's biphenyl-ketone framework.

Table 1: Common Computational Methods for Benzophenone Derivatives

| Methodology | Application | Typical Software | Common Basis Set |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties, Vibrational Frequencies | Gaussian, ORCA | 6-311++G(d,p) |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis Electronic Spectra | Gaussian, ORCA | 6-311++G(d,p) |

| Gauge-Independent Atomic Orbital (GIAO) | Calculation of NMR Chemical Shifts | Gaussian, ORCA | 6-311++G(d,p) |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transition properties. utexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity and susceptibility to electronic excitation. utexas.eduscispace.com

In this compound, the HOMO is typically localized on the more electron-rich p-tolyl ring, while the LUMO tends to be centered on the carbonyl group and the bromophenyl ring. DFT calculations can precisely compute the energies of these orbitals. The energy gap dictates the lowest energy required for an electronic excitation, which corresponds to absorption in the UV-Vis spectrum. utexas.edu

Table 2: Illustrative Frontier Orbital Data

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate an electron. Influenced by the electron-donating methyl group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept an electron. Influenced by the electron-withdrawing bromine atom and carbonyl group. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and the wavelength of light absorbed for the lowest-energy electronic transition. utexas.edu |

Density Functional Theory (DFT) Calculations

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not planar. The steric and electronic repulsion between the two phenyl rings forces them to twist out of the plane of the central carbonyl group. Quantum mechanical calculations can be performed on different conformers (rotational isomers) to determine the most stable three-dimensional structure by identifying the global minimum on the potential energy surface. oregonstate.edu

While specific molecular dynamics (MD) simulations for this compound are not widely reported, this technique is a powerful tool for exploring its conformational landscape. nih.gov MD simulations model the atomic motions of the molecule over time, providing insights into the flexibility of the phenyl rings' torsional angles and how the molecule's shape might change in different environments, such as various solvents.

Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)

Computational chemistry allows for the direct prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., C=O, C-Br, C-H) and can be correlated with experimental peaks in an FT-IR spectrum. oregonstate.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts can be compared directly with experimental NMR spectra to aid in signal assignment and structural verification. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.netnih.gov For this compound, studies have investigated its photophysical properties in different solvents. oregonstate.edu A characteristic n→π* transition associated with the carbonyl group exhibits a hypsochromic (blue) shift when the solvent is changed from non-polar (like methylcyclohexane) to polar (like an EPA mixture of ethanol (B145695), isopentane, and diethyl ether). oregonstate.edu TD-DFT calculations can model this solvent effect and explain the shift based on the differential stabilization of the ground and excited states.

Table 3: Comparison of Experimental and Predicted Spectroscopic Data

| Spectroscopy | Experimental Finding | Computational Validation Method |

|---|---|---|

| IR | Characteristic C=O stretch, aromatic C-H stretches, C-Br stretch. oregonstate.edu | DFT frequency calculations can predict the wavenumbers for these vibrational modes. researchgate.net |

| NMR | Distinct signals for aromatic protons and the methyl group protons. oregonstate.edu | The GIAO method calculates chemical shifts for comparison and assignment. researchgate.netnih.gov |

| UV-Vis | n→π* transition shows a blue shift in polar solvents vs. non-polar solvents. oregonstate.edu | TD-DFT calculations can model electronic transitions and predict solvatochromic shifts. researchgate.net |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. For instance, its synthesis is typically achieved via a Friedel-Crafts acylation of toluene (B28343) with 4-bromobenzoyl chloride. smolecule.com

By mapping the potential energy surface of the reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate. While detailed pathway modeling for this specific molecule's reactions is a complex undertaking and not broadly published, the theoretical framework to perform such studies is well-established.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physical properties of molecules, often derived from computational calculations, with their macroscopic properties or activities. nih.gov

For this compound and its analogs, QSPR models could be developed to predict properties such as solubility, melting point, or even photochemical efficiency. nih.gov The process involves calculating a set of molecular descriptors (e.g., electronic parameters like HOMO/LUMO energies, dipole moment; or steric parameters) for a series of related compounds. A mathematical model is then built using techniques like multi-linear regression to establish a predictive relationship between these descriptors and an experimentally measured property. nih.gov Such models are valuable for screening new candidate molecules with desired characteristics before their synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-bromophenyl)-(4-methylphenyl)methanone |

| 4-bromobenzoyl chloride |

| Toluene |

| Methylcyclohexane |

| Ethanol |

| Isopentane |

| Diethyl ether |

| 4-Fluoro-3-methyl benzophenone |

| 4-fluoro-4-hydroxybenzophenone |

| 4-chloro-4'-methoxybenzophenone |

| 1,4-dibromobenzene |

| 4-methoxybenzaldehyde |

| 4-methoxybenzoyl chloride |

| Bromobenzene |

Crystallographic and Solid State Structural Analyses of 4 Bromo 4 Methylbenzophenone and Derivatives

Single-Crystal X-Ray Diffraction Studies

For instance, the crystal structure of 4-methylbenzophenone (B132839) has been well-documented, revealing important aspects of its solid-state arrangement. chemicalbook.com Similarly, studies on other halogenated benzophenones offer insights into the influence of halogen atoms on the crystal packing. upc.edu

Table 1: Crystallographic Data for Analogous Benzophenone (B1666685) Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 4-Methylbenzophenone (stable α-form) | C₁₄H₁₂O | Monoclinic | P2₁/c | 5.70 | 13.89 | 14.08 | 95.18 | 4 | chemicalbook.com |

| 4-Methylbenzophenone (metastable β-form) | C₁₄H₁₂O | Trigonal | P3₁ or P3₂ | 9.12 | 9.12 | 11.28 | - | 3 | chemicalbook.com |

| 2-Bromobenzophenone (B80453) (stable form I) | C₁₃H₉BrO | Monoclinic | P2₁/a | - | - | - | - | 4 | upc.edu |

Note: Complete unit cell parameters for 2-bromobenzophenone (form I) were not available in the cited reference. The space group P2₁/a is a non-standard setting of P2₁/c.

Polymorphism and Crystal Phase Characterization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-known phenomenon in benzophenone derivatives. chemicalbook.comupc.edu For example, 4-methylbenzophenone is known to crystallize in at least two polymorphic forms: a stable monoclinic α-form and a metastable trigonal β-form. chemicalbook.com The metastable form is reported to be stable indefinitely unless subjected to significant mechanical stress or brought into contact with the stable form. chemicalbook.com

Similarly, 2-bromobenzophenone also exhibits polymorphism, with a stable form (I) and a metastable form (II) having been characterized. upc.edu The interplay between molecular chirality and crystal packing often dictates the observed polymorphism in these compounds. upc.edu Given these precedents, it is highly probable that 4-Bromo-4'-methylbenzophenone may also exhibit polymorphism, and different crystallization conditions could lead to the formation of distinct crystal phases with varying thermodynamic stabilities. The characterization of such polymorphs would involve techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR, in addition to single-crystal X-ray diffraction.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors, the primary interactions would include C-H···O hydrogen bonds, halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming directional interactions with electron-rich atoms such as the carbonyl oxygen of a neighboring molecule (Br···O). Halogen bonding is a significant force in the crystal engineering of halogenated organic compounds, influencing their supramolecular assembly. uni-mysore.ac.in The strength and geometry of these bonds can be modulated by the electronic environment of the halogen atom.

π-π Stacking: The presence of two phenyl rings in the benzophenone core facilitates π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement and are crucial for the stabilization of the crystal lattice. upc.edu The substitution pattern on the phenyl rings influences the nature and strength of these interactions.

Supramolecular Assembly and Crystal Engineering Principles

The principles of crystal engineering can be applied to predict and control the supramolecular assembly of this compound. capes.gov.br By understanding the hierarchy and directionality of the various intermolecular interactions, it is possible to design novel solid-state structures, such as co-crystals, with desired properties. capes.gov.brrsc.org

The formation of co-crystals of benzophenone derivatives with other molecules, such as isoniazid, has been demonstrated to be influenced by reaction and crystallization conditions. capes.gov.brrsc.org For instance, changes in reflux time can lead to stoichiometric variations in the resulting co-crystals, while the use of additives can induce polymorphism. rsc.org These findings suggest that the supramolecular chemistry of this compound could be rich and tunable. The interplay of halogen bonds, hydrogen bonds, and π-π interactions would be key to designing specific supramolecular synthons, which are structural units formed by intermolecular interactions.

Solid-State Photochemistry and Reactivity

The solid-state photochemical behavior of benzophenones is a well-studied area, with reactivity being highly dependent on the crystal packing. capes.gov.brresearchgate.net Upon UV irradiation, benzophenone and its derivatives can undergo various photochemical reactions, including hydrogen abstraction. capes.gov.br The feasibility and outcome of these reactions in the solid state are dictated by the proximity and orientation of reactive sites in the crystal lattice, as governed by the intermolecular interactions discussed previously.

For example, a study on methyl-substituted benzophenones showed that 4,4'-dimethylbenzophenone (B146755) undergoes intermolecular hydrogen abstraction in the solid state to form a dimeric product, while 4-methylbenzophenone was found to be photostable under the same conditions. capes.gov.br The difference in reactivity was attributed to the different distances and angles between the carbonyl group and the methyl C-H bonds in their respective crystal structures. capes.gov.br This highlights the critical role of the crystal lattice in controlling solid-state reactivity.

Therefore, the solid-state photochemical reactivity of this compound would be intrinsically linked to its crystal structure. Different polymorphs, with their unique packing arrangements, would be expected to exhibit distinct photochemical behaviors. Understanding the crystal structure is thus a prerequisite for predicting and controlling its solid-state photoreactivity.

Advanced Analytical and Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in 4-Bromo-4'-methylbenzophenone. oregonstate.eduoregonstate.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O), which is a hallmark of the benzophenone (B1666685) structure. Other significant peaks correspond to the C-H stretching of the aromatic rings and the methyl group, C=C stretching within the aromatic rings, and the C-Br stretching vibration. oregonstate.edunih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not widely published, related benzophenone structures show characteristic Raman shifts for the aromatic ring and carbonyl vibrations. spectrabase.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 |

| C=O Stretch | Ketone | ~1670 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-Br Stretch | Bromoalkane | ~550 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. oregonstate.edunih.govoregonstate.edu When subjected to MS analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS), the compound will produce a molecular ion peak (M⁺). nih.gov A key diagnostic feature in the mass spectrum is the isotopic pattern for bromine. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br (M+2). This distinctive pattern provides definitive evidence for the presence of a single bromine atom in the structure.

Chromatographic Methods (TLC, HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of reactions. oregonstate.edu

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to check the purity of a sample and to determine the appropriate solvent system for column chromatography purification. rsc.orgchemicalbook.com For this compound, a typical stationary phase is silica (B1680970) gel. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone. oup.com In one documented experiment, a TLC analysis revealed an Rf value of 0.7260. oregonstate.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of this compound. ruifuchemical.com A common method involves reverse-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com This method effectively separates the target compound from impurities, and purity levels are often reported to be greater than 97-98%. ruifuchemical.comsigmaaldrich.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov The sample is vaporized and passed through a column, and separation is based on the compound's boiling point and interactions with the stationary phase. It is a reliable method for purity assessment and quantification. nih.govsigmaaldrich.com

Applications of 4 Bromo 4 Methylbenzophenone in Organic Synthesis and Material Science

Role as a Versatile Intermediate in Organic Synthesis

4-Bromo-4'-methylbenzophenone is a key intermediate in the creation of a wide array of organic molecules. smolecule.com Its utility stems from the reactivity of its functional groups—the ketone and the substituted benzene (B151609) rings—which allow for the introduction of new functionalities. smolecule.com

Synthesis of Advanced Organic Compounds

The presence of a bromine atom and a methyl group on the benzophenone (B1666685) framework gives this compound distinct chemical reactivity, making it a valuable starting material for synthesizing complex organic compounds. smolecule.com The bromo group, in particular, can participate in various substitution reactions, enabling chemists to introduce new functional groups onto the molecule. smolecule.com This has been demonstrated in the synthesis of novel biaryl compounds, which have potential applications in medicinal chemistry. smolecule.com The synthesis of this compound itself is often achieved through a Friedel-Crafts acylation reaction between 4-bromobenzoyl chloride and toluene (B28343), using a Lewis acid catalyst like aluminum chloride. smolecule.com

Precursor for Pharmaceutical Intermediates (as a chemical building block)

The unique structure of this compound makes it a significant building block in the development of pharmaceutical intermediates. smolecule.com Benzophenone derivatives, in general, are recognized for their potential biological activities, and modifications to the core structure can lead to compounds with specific therapeutic properties. For instance, the bromine atom can facilitate cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for creating carbon-carbon bonds and constructing complex biaryl systems often found in pharmaceuticals. Research has explored the use of similar benzophenone derivatives as precursors for compounds with potential anticancer and antioxidant properties. The biological activity of these compounds suggests possible applications in areas like photodynamic therapy. smolecule.com

Photoinitiator in Photopolymerization Systems

Benzophenone and its derivatives are widely used as photoinitiators in systems that are cured or hardened by light, particularly ultraviolet (UV) light. smolecule.com Upon exposure to light, these compounds generate reactive species, such as free radicals, which initiate polymerization reactions. smolecule.com

Applications in UV-Curable Resins and Coatings

4-Methylbenzophenone (B132839), a closely related compound, is extensively used as a photoinitiator in UV-curable coatings and inks. smolecule.com It effectively initiates polymerization when exposed to UV radiation, a property that is crucial in industrial applications like light-curable adhesives. smolecule.com While direct research on this compound in this specific application is less documented in the provided results, the known function of similar benzophenone derivatives strongly suggests its potential in this area. smolecule.com The general class of benzophenones is valued for providing high reactivity and good surface cure in these systems. sinocurechem.com

Development of Photosensitive Materials (e.g., Photoresists)

Photoinitiators are essential components in the development of photosensitive materials like photoresists, which are used in microfabrication processes for creating microelectronic circuits. smolecule.com The ability of benzophenone derivatives to initiate polymerization upon light exposure is fundamental to this technology. smolecule.com Again, while specific studies on this compound's role in photoresists were not detailed in the search results, the established use of compounds like 4-methylbenzophenone as photoinitiators in such applications highlights the potential of the broader benzophenone family in this field. smolecule.com

Development of Novel Functional Materials

The unique molecular architecture of this compound, featuring a halogenated phenyl ring and a methylated phenyl ring connected by a carbonyl group, provides a foundation for the development of new functional materials. Its photochemical properties and propensity for self-assembly are key drivers in this area of research. smolecule.com

Self-Assembly Characteristics and Structured Materials

The ability of this compound to self-assemble into ordered structures is a significant characteristic for its application in materials science. smolecule.com The crystal structure of this compound reveals a supramolecular assembly, indicating that intermolecular interactions guide the formation of well-defined, higher-order structures. researchgate.net The specific arrangement of the molecules in the solid state is influenced by weak intermolecular forces, such as C—H⋯π interactions. researchgate.net

Emerging Applications in Optoelectronic Materials

The field of optoelectronics has seen significant advancements through the use of organic compounds, and benzophenone derivatives are notable for their contributions. preprints.orgresearchgate.net These compounds, including this compound, are integral to the molecular design of materials for Organic Light Emitting Diodes (OLEDs) due to their photophysical properties. smolecule.compreprints.org

Components for Organic Light Emitting Diodes (OLEDs)

This compound and its derivatives are valuable components in the fabrication of OLEDs, which are increasingly used in full-color displays and solid-state lighting. preprints.orgoregonstate.edu The benzophenone core is a classical phosphor known for its high efficiency in intersystem crossing (ISC), a process where an excited singlet state converts to a triplet state. preprints.orgresearchgate.net This property is crucial for developing highly efficient OLEDs.

Benzophenone derivatives serve as versatile building blocks in the synthesis of more complex molecules for various layers within an OLED device. smolecule.com For instance, the bromine atom on the this compound molecule can be readily used in cross-coupling reactions to synthesize larger, more complex structures for use in OLEDs.

Host Materials and Emitters for Advanced Display Technologies

In advanced display technologies, particularly those based on OLEDs, benzophenone derivatives are primarily used as host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. preprints.orgnih.govmdpi.com Host materials form a matrix for the light-emitting dopant molecules, and their properties are critical for achieving high device efficiency and stability.

The benzophenone unit is an effective acceptor block in the design of TADF emitters. nih.gov TADF materials can harvest both singlet and triplet excitons to produce light, leading to potentially 100% internal quantum efficiency in OLEDs. The efficient ISC and reverse intersystem crossing (RISC) in benzophenone-based materials make them compelling candidates for TADF applications. preprints.orgnih.gov While there is a wide range of host materials for phosphorescent OLEDs, the development of hosts specifically for TADF emitters is an active area of research to overcome efficiency challenges. preprints.org

Structurally similar compounds, such as 4-bromo-3-methylbenzophenone and 4,4'-dibromobenzophenone, are used as precursors to synthesize high-performance host materials through reactions like the Buchwald-Hartwig and Ullmann couplings. preprints.orgresearchgate.netmdpi.comresearchgate.net These reactions attach donor units, such as carbazole (B46965) derivatives, to the benzophenone core. mdpi.comresearchgate.net The resulting donor-acceptor structures exhibit desirable thermal, electrochemical, and photophysical properties for OLED applications. preprints.orgresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.14 g/mol |

| IUPAC Name | (4-bromophenyl)(4-methylphenyl)methanone |

| CAS Number | 76693-57-7 |

| Physical Form | White solid |

| Boiling Point | 377.6ºC at 760 mmHg |

| Density | 1.375 g/cm³ |

Data sourced from nih.govsigmaaldrich.comalfa-chemistry.com

Research on Substituted Benzophenone Derivatives: Structure Property Relationships and Comparative Studies

Systematic Investigation of Halogen and Alkyl Substituent Effects

The properties and reactivity of benzophenone (B1666685) derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. qucosa.de Halogen and alkyl groups are common substituents that have been systematically studied to understand their effects.

The introduction of a halogen atom, such as bromine, at the 4-position of a benzophenone ring introduces both inductive and resonance effects. Halogens are generally electron-withdrawing through the sigma bond (inductive effect) but can be electron-donating through their lone pairs via resonance. pressbooks.pub In the case of 4-bromobenzophenone (B181533), the electron-withdrawing inductive effect tends to dominate, influencing the reactivity of the aromatic ring and the carbonyl group. The bromine atom's size and polarizability also play a role in intermolecular interactions and crystal packing.

Alkyl groups, such as the methyl group at the 4'-position in 4-Bromo-4'-methylbenzophenone, are generally considered electron-donating through an inductive effect and hyperconjugation. pressbooks.pub This electron-donating nature can influence the electron density of the aromatic ring and the carbonyl group, thereby affecting the molecule's reactivity and photophysical properties. For instance, the methyl group can enhance the electron density on the adjacent phenyl ring, which can, in turn, affect the energy levels of the molecular orbitals involved in electronic transitions.

Comparative studies involving different halogen and alkyl substituents provide valuable insights into structure-property relationships. For example, comparing this compound with its analogs, such as 4-chloro-4'-methylbenzophenone (B188998) or 4-fluoro-4'-methylbenzophenone, can reveal the specific influence of the halogen atom on the molecule's properties. oregonstate.edu Similarly, comparing it with 4,4'-dimethylbenzophenone (B146755) or 4-bromobenzophenone allows for the isolation of the effects of the methyl and bromo groups, respectively. oregonstate.educhemicalbook.com

Correlation Between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of its molecular structure, particularly the presence of the carbonyl group, the bromine atom, and the methyl group.

The carbonyl group is a key functional group that dictates much of the reactivity of benzophenones. It can undergo nucleophilic addition reactions and reduction to form the corresponding alcohol or pinacol (B44631). core.ac.uk The electrophilicity of the carbonyl carbon is influenced by the substituents on the phenyl rings. The electron-withdrawing bromine atom in this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone. Conversely, the electron-donating methyl group would slightly decrease this electrophilicity.

The bromine atom on one of the phenyl rings provides a site for various substitution reactions. It can be replaced by other functional groups through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This versatility makes this compound a useful intermediate in organic synthesis for creating more complex molecules. smolecule.com

Influence of Substituents on Photophysical Behavior

The photophysical properties of benzophenone and its derivatives are of great interest due to their applications as photosensitizers and in photopolymerization. rsc.orgontosight.ai The absorption of UV light promotes the benzophenone molecule to an excited singlet state (S1), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state (T1). wikipedia.org The reactivity of the triplet state is central to the photochemical behavior of benzophenones.

Substituents on the phenyl rings can significantly modify the photophysical properties by altering the energies of the ground and excited states. rsc.org The nature of the lowest-lying triplet state, whether it is an n-π* or a π-π* state, is particularly important in determining the photochemical reactivity. rsc.orgacs.org

In this compound, the bromine atom, being a heavy atom, can enhance the rate of intersystem crossing through the heavy-atom effect, potentially leading to a higher quantum yield of triplet state formation. The substituents also influence the absorption spectrum of the molecule. The methyl group, being electron-donating, and the bromo group can cause a shift in the absorption bands compared to unsubstituted benzophenone. smolecule.com

Studies on the photoreduction of substituted benzophenones have shown that the quantum efficiency of this process is sensitive to the nature of the substituents. oregonstate.edu For example, a study on the photoreduction of this compound reported a quantum efficiency of 7.75% when irradiated at 350 nm. oregonstate.edu This value reflects the influence of both the bromo and methyl substituents on the efficiency of the hydrogen abstraction reaction by the triplet state.

The solvent environment also plays a crucial role in the photophysical behavior of benzophenones. rsc.org The polarity of the solvent can affect the relative energies of the n-π* and π-π* triplet states, thereby influencing the photochemical reaction pathways. rsc.org

Design Principles for Tailored Benzophenone Derivatives

The systematic study of structure-property relationships in substituted benzophenones has led to the development of design principles for creating new derivatives with specific, tailored properties. mdpi.com By carefully selecting the type and position of substituents, it is possible to fine-tune the electronic, steric, and photophysical characteristics of the benzophenone scaffold for various applications.

For applications in photochemistry and materials science, the goal is often to control the energy and reactivity of the triplet state. This can be achieved by introducing substituents that modulate the energies of the n-π* and π-π* states. For instance, electron-donating groups tend to raise the energy of the n-π* state, while electron-withdrawing groups lower it. rsc.org The heavy-atom effect of halogens can be exploited to enhance intersystem crossing and phosphorescence.

In the context of medicinal chemistry, benzophenone derivatives are being explored for various biological activities. rsc.orgnih.gov The design of these derivatives often involves incorporating specific pharmacophores or modifying the lipophilicity and electronic properties to enhance binding to biological targets and improve pharmacokinetic profiles. acs.org The ability to systematically modify the benzophenone scaffold through substitution makes it an attractive template for drug discovery. nih.gov

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are valuable tools in the rational design of new benzophenone derivatives. qucosa.descielo.br These computational approaches aim to correlate the structural features of the molecules with their observed activities or properties, enabling the prediction of the characteristics of yet-to-be-synthesized compounds. scielo.brchemrevlett.com

The synthesis of tailored benzophenone derivatives often relies on versatile and efficient chemical reactions. The Friedel-Crafts acylation is a common method for preparing benzophenones, allowing for the introduction of various substituents on the phenyl rings. smolecule.commdpi.com Subsequent modifications of these substituents further expand the accessible chemical space.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(4-methylphenyl)methanone | nih.gov |

| CAS Number | 76693-57-7 | nih.gov |

| Molecular Formula | C₁₄H₁₁BrO | nih.gov |

| Molecular Weight | 275.14 g/mol | nih.gov |

Table 2: Research Findings on Substituted Benzophenones

| Finding | Compound(s) Studied | Significance | Source |

| Photoreduction quantum efficiency of 7.75% | This compound | Demonstrates the influence of bromo and methyl substituents on photochemical reactivity. | oregonstate.edu |

| Synthesis via Friedel-Crafts acylation | This compound | A common and effective method for preparing substituted benzophenones. | smolecule.comoregonstate.edu |

| Heavy-atom effect enhances intersystem crossing | Halogenated benzophenones | Important for applications requiring high triplet state yields, such as photosensitization. | rsc.org |

| Substituent effects on carbonyl stretching frequency | Various substituted benzophenones | Provides insight into the electronic effects of substituents on the carbonyl group. | tandfonline.com |

Future Research Directions and Advanced Methodologies for 4 Bromo 4 Methylbenzophenone Studies

Development of Greener Synthesis Routes and Sustainable Chemistry Approaches

The development of environmentally benign synthetic methods for 4-Bromo-4'-methylbenzophenone is a critical area of future research. Traditional methods often rely on harsh reagents and generate significant waste. Green chemistry principles are now guiding the design of new synthetic pathways.

One promising approach is the use of alternative, greener solvents derived from renewable resources, such as ethanol (B145695), in photochemical reactions. hilarispublisher.com For instance, the photoreduction of benzophenone (B1666685) to benzopinacol (B1666686) has been successfully demonstrated using ethanol as both a solvent and a reagent, utilizing sunlight as a sustainable energy source. hilarispublisher.com This approach minimizes the use of hazardous materials and reduces energy consumption. hilarispublisher.com

Another avenue of exploration is the development of solvent-free or solid-state reactions, such as grinding techniques. The Claisen-Schmidt condensation, a common method for forming chalcones, has been adapted to a grinding method, eliminating the need for bulk solvents. rasayanjournal.co.in This technique has been used to synthesize chalcone (B49325) derivatives and could be adapted for the synthesis of this compound. rasayanjournal.co.in

Furthermore, research into alternative catalysts for reactions like the Friedel-Crafts acylation is underway. While aluminum chloride (AlCl₃) is a common catalyst, its hygroscopic nature presents challenges. Investigating alternatives such as iron(III) chloride (FeCl₃) or ionic liquids could lead to more sustainable and efficient synthetic processes.

The table below summarizes some greener synthesis approaches being explored for benzophenone derivatives.

| Green Synthesis Approach | Key Features | Potential Advantages |

| Photochemistry in Green Solvents | Utilizes renewable energy (sunlight) and green solvents (e.g., ethanol). hilarispublisher.com | Reduced energy consumption, use of renewable resources, lower environmental impact. hilarispublisher.com |

| Grinding (Mechanochemistry) | Solvent-free reaction conducted by grinding reactants together. rasayanjournal.co.in | Elimination of solvent waste, potential for higher yields and shorter reaction times. rasayanjournal.co.in |

| Alternative Catalysts | Replacement of traditional catalysts (e.g., AlCl₃) with more environmentally friendly options (e.g., FeCl₃, ionic liquids). | Reduced moisture sensitivity, easier handling, and potential for catalyst recycling. |

Exploration of Advanced Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is key to tuning its properties for specific applications. Future research will focus on the development of more efficient and selective catalytic systems.

Transition-metal catalysis, particularly with earth-abundant 3d transition metals, is a significant area of interest as a sustainable alternative to precious metals like palladium, rhodium, and platinum. researchgate.net These catalysts can be employed in cross-coupling reactions to introduce new functional groups at specific positions on the benzophenone core. researchgate.net For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds.

The design of novel ligands for these metal catalysts is crucial for controlling reactivity and selectivity. Sterically bulky ligands can direct the coupling to a desired position on the aromatic ring. Additionally, the development of chiral catalysts for asymmetric synthesis will be important for producing enantiomerically pure products, which is often critical in pharmaceutical applications.

Recent advancements have also highlighted the potential of dual visible-light-nickel catalysis for the carboxylation of C-H bonds, offering a novel method for introducing carboxylic acid groups. acs.org This approach utilizes a photosensitizer and a nickel catalyst to activate C-H bonds for reaction with carbon dioxide. acs.org

Integration with Nanomaterials and Hybrid Systems

The integration of this compound into nanomaterials and hybrid systems opens up new possibilities for advanced materials with tailored properties. Benzophenone derivatives are known for their ability to act as photoinitiators, making them valuable for creating light-curable polymers and coatings. smolecule.com

Future research will likely explore the incorporation of this compound into various nanostructures, such as nanoparticles, nanofibers, and thin films. This could lead to the development of novel materials for applications in electronics, photonics, and sensing. For instance, benzophenone derivatives have been used to create functional poly(vinylidene fluoride) (PVDF) membranes with excellent ultraviolet-absorbing properties. science.gov

The development of hybrid organic-inorganic materials is another promising direction. By combining this compound with inorganic components, it may be possible to create materials with enhanced thermal stability, mechanical strength, and unique optical or electronic properties. mdpi.comacs.org For example, benzophenone derivatives have been used as building blocks for host materials in highly efficient organic light-emitting diodes (OLEDs). mdpi.compreprints.org

Novel Spectroscopic Probes and Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms and dynamics involving this compound requires the development and application of advanced spectroscopic techniques. Real-time monitoring of reactions can provide valuable insights into reaction kinetics, intermediates, and the formation of side products. cardiff.ac.uk

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to follow the progress of a reaction as it occurs. hilarispublisher.comrasayanjournal.co.in This information is crucial for optimizing reaction conditions to improve yield and minimize waste. For large-scale production, continuous flow reactors equipped with real-time monitoring capabilities offer precise control over reaction parameters.

Furthermore, advanced spectroscopic techniques can be used to characterize the photophysical properties of this compound and its derivatives. Time-dependent density functional theory (TD-DFT) calculations can be used to predict and interpret UV-visible absorption spectra, providing insights into the electronic transitions of the molecule. acs.orgscispace.com These studies are essential for designing new materials with specific light-absorbing or emitting properties. acs.org

Theoretical and Experimental Synergies in Material Design

The synergy between theoretical modeling and experimental studies is becoming increasingly important for the rational design of new materials based on this compound. Computational chemistry provides powerful tools to predict the properties of molecules and materials before they are synthesized in the lab, saving time and resources. acs.orgscielo.br

Density functional theory (DFT) can be used to optimize the geometry and calculate the electronic and spectral properties of benzophenone derivatives. acs.org These calculations can help to understand structure-property relationships and guide the design of new molecules with desired characteristics. For example, computational studies have been used to investigate the antileishmanial activity of benzophenone derivatives and to design new inhibitors for Alzheimer's disease. scielo.brnih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with other molecules or materials. nih.govbohrium.com For instance, MD simulations have been used to analyze the stability and binding interactions of fluorinated benzophenone derivatives with DNA topoisomerase. bohrium.com

The combination of these theoretical approaches with experimental validation is a powerful strategy for accelerating the discovery and development of new materials and applications for this compound.

The table below highlights the synergy between theoretical and experimental approaches.

| Theoretical Method | Experimental Application/Validation | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction and validation of antileishmanial activity of benzophenone derivatives. | scielo.br |

| Molecular Docking and Dynamics | In silico investigation of benzophenone derivatives as inhibitors of presenilin proteins for Alzheimer's disease. | nih.gov |

| Density Functional Theory (DFT) | Studying the structural, electronic, and spectral properties of benzophenone derivatives for use as UV filters. | acs.org |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and binding of fluorinated benzophenone derivatives as anti-cancer agents. | bohrium.com |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-4'-methylbenzophenone in laboratory settings?

Methodological Answer: The bromination of 4'-methylbenzophenone using hydrobromic acid (48% aqueous) and hydrogen peroxide (35%) is a robust method. Key steps include:

- Slow addition of H₂O₂ (0.5 mL/min) to prevent exothermic splashing.

- Maintaining reaction temperature at 45°C ± 5°C.

- Using a Teflon-coated top stirrer to handle HBr corrosion. Neutralize the mixture with NaHCO₃ post-reaction, followed by vacuum filtration. Yields typically exceed 90% purity. For scale-up, ensure stoichiometric control (1:1.05 substrate-to-Br ratio) to minimize dibromination .

Table 1. Synthesis Optimization Parameters

| Parameter | Condition |

|---|---|

| HBr Concentration | 48% aqueous solution |

| H₂O₂ Addition Rate | 0.5 mL/min |

| Reaction Temperature | 45°C ± 5°C |

| Stirring Mechanism | Top stirrer (Teflon) |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC : Use a C18 column with 70:30 ACN/H₂O mobile phase; retention time ~12.3 min indicates purity.

- NMR : ¹H NMR peaks at δ 7.82 ppm (benzophenone aromatic protons) and δ 2.45 ppm (methyl group).

- IR : Confirm carbonyl stretch (C=O) at 1680 cm⁻¹ and C-Br vibration at 560 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ at m/z 293.9874. Cross-validation with certified reference materials reduces inter-lab variability .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of 4'-methylbenzophenone?

Methodological Answer: To suppress dibromination and oxidation:

- Add radical scavengers (e.g., BHT, 0.1 wt%) to inhibit free-radical pathways.

- Buffer HBr to pH >4 to avoid acid-catalyzed decomposition.

- Monitor reaction progress via TLC (hexane:EtOAc 8:2) every 30 minutes.

- Use sub-stoichiometric Br sources (e.g., 1.05 eq) to limit over-bromination .

Q. How do electronic effects of substituents influence this compound's reactivity in cross-coupling reactions?

Methodological Answer: The bromo group (electron-withdrawing) activates the aryl ring for oxidative addition with Pd(0), while the methyl group (electron-donating) stabilizes Pd(II) intermediates. For Suzuki-Miyaura couplings:

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Address variability through:

- Inter-laboratory validation : Share samples with standardized NMR (500 MHz, CDCl₃) and HPLC conditions.

- Reference materials : Use NIST-certified standards for calibration.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions. Document solvent effects (e.g., DMSO vs. CDCl₃ shifts δ values by ±0.3 ppm) .

Q. What role does this compound play in multi-step syntheses of polycyclic aromatic compounds?

Methodological Answer: It serves as a precursor for fluorenone derivatives. Example pathway:

- Ulmann Coupling : React with Cu powder in DMF at 120°C to form biaryl intermediates.

- Cyclization : Use AlCl₃ in CH₂Cl₂ to induce Friedel-Crafts closure.

- Oxidation : Treat with CrO₃/H₂SO₄ to yield 3-bromofluorenone (85% yield over 3 steps). Monitor intermediates via GC-MS to track byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.